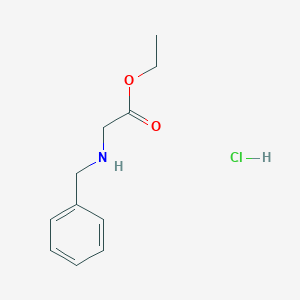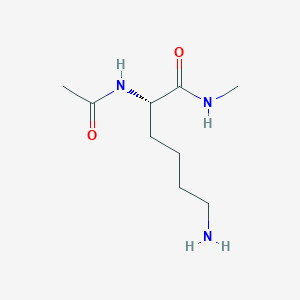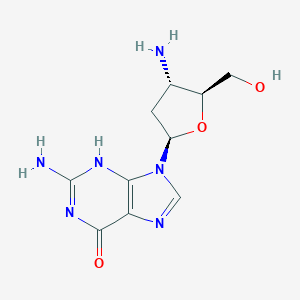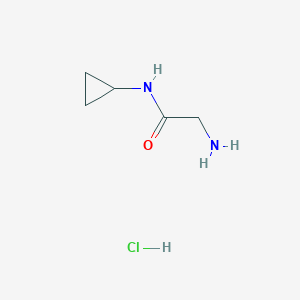
2-Amino-4-pyrrolidinopyridine
Vue d'ensemble
Description
4-(Pyrrolidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H13N3. It consists of a pyridine ring substituted with an amine group at the 2-position and a pyrrolidine ring at the 4-position.
Applications De Recherche Scientifique
Applications anti-inflammatoires
Les dérivés de la 2-amino-4-pyrrolidinopyridine ont été étudiés pour leurs effets anti-inflammatoires potentiels. Ces composés peuvent inhiber l'expression et les activités de médiateurs inflammatoires essentiels tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines . Cela suggère qu'ils pourraient être précieux dans le développement de nouveaux médicaments anti-inflammatoires.
Propriétés antioxydantes
Des recherches indiquent que les dérivés de la pyrimidine, qui peuvent être synthétisés à partir de composés comme la this compound, possèdent des activités antioxydantes significatives . Les antioxydants sont essentiels pour protéger les cellules du stress oxydatif, et ces composés pourraient être utilisés pour développer des traitements contre les maladies causées par les dommages oxydatifs.
Découverte de médicaments et chimie médicinale
Le cycle pyrrolidine, un composant de la this compound, est largement utilisé en chimie médicinale pour créer des composés destinés au traitement des maladies humaines . Sa polyvalence permet d'explorer l'espace pharmacophore et contribue à la stéréochimie des molécules, ce qui est essentiel dans la conception de médicaments.
Agents antituberculeux
Des composés dérivés de la this compound ont été conçus et synthétisés comme agents antituberculeux potentiels . Ces dérivés présentent une activité significative contre Mycobacterium tuberculosis, ce qui indique leur potentiel en tant que nouveaux traitements contre la tuberculose.
Inhibition des kinases pour les maladies neurodégénératives
Des dérivés de la this compound ont été étudiés pour leur capacité à inhiber les kinases des récepteurs de la tropomyosine (TrkA/B/C) . La dysrégulation de ces kinases est une caractéristique de plusieurs maladies neurodégénératives, ce qui suggère que ces composés pourraient être utilisés pour développer des traitements contre des affections comme la maladie de Parkinson, la maladie de Huntington et la maladie d'Alzheimer.
Inhibition de la corrosion
Des recherches ont montré que les dérivés de la pyridine, comme la this compound, peuvent agir comme des inhibiteurs non toxiques de la corrosion . Cette application est particulièrement pertinente dans les milieux industriels où la corrosion des métaux est une préoccupation majeure.
Mécanisme D'action
Target of Action
2-Amino-4-pyrrolidinopyridine, also known as 4-(Pyrrolidin-1-yl)pyridin-2-amine or 4-Pyrrolidin-1-ylpyridin-2-amine, is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines, including this compound, are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This suggests that the compound interacts with these targets, leading to a decrease in their activities and thus resulting in its anti-inflammatory effects.
Biochemical Pathways
Given its anti-inflammatory effects, it can be inferred that the compound likely affects pathways involving the inflammatory mediators it targets .
Pharmacokinetics
In silico admet profiling of similar compounds suggests that they may have acceptable pharmacokinetic/drug-like properties . This implies that the compound may have suitable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.
Result of Action
The primary result of the action of this compound is its anti-inflammatory effects, which are achieved through its inhibitory action against certain inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with pyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidine group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DM
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWAPJTWMVCWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620316 | |
| Record name | 4-(Pyrrolidin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722550-01-8 | |
| Record name | 4-(Pyrrolidin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(pyrrolidin-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)




![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)
